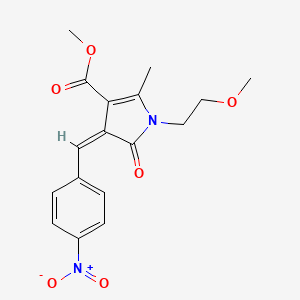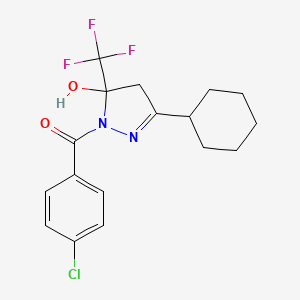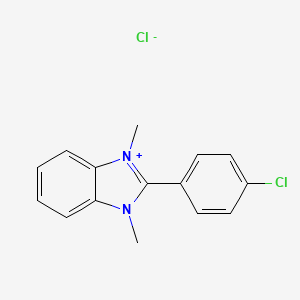
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol, also known as BBIM, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BBIM is a hybrid compound that combines the structural features of benzimidazole and naphthalene, which are known to possess biological activities.
Mécanisme D'action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is not fully understood. However, it is believed that (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol exerts its biological activities by interfering with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its antifungal and antibacterial activities.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, antifungal, antiviral, and antibacterial activities, (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to possess antioxidant and anti-inflammatory properties. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which may have implications for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is its broad-spectrum activity against cancer cells, fungi, and bacteria. This makes it a potentially useful compound for the development of novel therapeutics. Additionally, (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to have relatively low toxicity in vitro, which is a desirable property for a potential drug candidate. However, one limitation of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo. Further studies are needed to determine the pharmacokinetic properties of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol and its potential for clinical use.
Orientations Futures
There are several future directions for the study of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol. One area of research is the development of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol analogs with improved solubility and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol, which may provide insights into the development of novel therapeutics. Finally, further studies are needed to determine the efficacy and safety of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol in vivo, which will be necessary for its eventual clinical use.
Méthodes De Synthèse
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol involves the reaction of 1-benzyl-1H-benzimidazole with 1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization. The yield of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is typically around 60-70%.
Applications De Recherche Scientifique
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, antiviral, and antibacterial activities. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been tested against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells, and has been found to induce cell death in a dose-dependent manner. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-naphthalen-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c28-24(21-14-8-12-19-11-4-5-13-20(19)21)25-26-22-15-6-7-16-23(22)27(25)17-18-9-2-1-3-10-18/h1-16,24,28H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDGWZIMHQJXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5103744.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5103762.png)

![N-isopropyl-1'-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5103780.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)


![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)


![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)